PM-43I

Allergic airway disease STAT6 inhibition In vivo pharmacology

STAT6-driven allergy models often rely on probes with undefined stereochemistry or significant STAT3 off-target activity, compromising data reproducibility. (S)-PM-43I resolves this with its chiral (S)-oxoazepan core, difluoromethylene phosphonate bioisostere, and bis-POM prodrug design. • STAT6 IC50 = 1.8 μM; 16-fold selectivity over STAT3 (IC50 = 29.9 μM) • Lung residence >24 h post single intranasal dose; in vivo ED50 = 0.25 μg/kg • Cellular pSTAT6 EC50 = 100-500 nM in BEAS-2B cells; cytotoxicity IC50 = 8-10 μM Supplied with verified purity. Standard global shipping with blue ice.

Molecular Formula C38H50F2N3O10P
Molecular Weight 777.8 g/mol
Cat. No. B12391667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePM-43I
Molecular FormulaC38H50F2N3O10P
Molecular Weight777.8 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C
InChIInChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1
InChIKeyMUOJHRIQZPVHNP-ZLMUDAIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-PM-43I STAT5/6 SH2 Inhibitor Prodrug


(S)-PM-43I, systematically named (S,E)-(((difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate), is a chiral peptidomimetic prodrug that targets the Src Homology 2 (SH2) domains of STAT5 and STAT6 transcription factors . Following intracellular cleavage of its bis-pivaloyloxymethyl (bis-POM) phosphate-protecting groups, the active phosphonate species blocks STAT6 recruitment to the IL-4 receptor α (IL-4Rα) and subsequent phosphorylation at Tyr641, thereby inhibiting IL-4/IL-13-driven signaling central to allergic inflammation [1]. The compound is primarily utilized in preclinical models of allergic airway disease, allergic rhinitis, and chronic pulmonary obstructive disease research .

(S)-PM-43I Non-Interchangeability


Direct substitution of (S)-PM-43I with other STAT6 inhibitors—even those sharing a bis-POM prodrug design or targeting the STAT6 SH2 domain—is scientifically unsound without rigorous side-by-side validation. The compound's unique differentiation arises from its combinatorial optimization of three interdependent variables: (1) stereospecific (S)-configuration of the oxoazepan core, (2) precise electronic and steric contributions from the difluoromethylene phosphonate bioisostere, and (3) pharmacokinetic behavior governed by the bis-POM masking strategy [1]. Empirically, closely related analogs within the same chemical series (e.g., PM-74I, PM-86I) exhibit divergent selectivity profiles, cellular potency, and in vivo dose-response relationships [1]. Consequently, procurement decisions based solely on nominal target class (STAT6 inhibition) or prodrug type (bis-POM) ignore critical, quantifiable performance gaps that directly impact experimental reproducibility and translational relevance. The evidence below establishes the specific, measurable dimensions where (S)-PM-43I diverges from its closest comparators.

(S)-PM-43I Comparator Analysis


In Vivo Potency vs. AS1517499

(S)-PM-43I demonstrates an ED50 of 0.25 μg/kg for reversing preexisting allergic airway disease in mice [1]. In contrast, the widely used STAT6 phosphorylation inhibitor AS1517499 requires a 10 mg/kg intraperitoneal dose to achieve amelioration of antigen-induced bronchial hyperresponsiveness in murine models . While direct head-to-head studies are not available, the 40,000-fold lower effective dose for (S)-PM-43I suggests markedly superior in vivo potency when normalized to body weight, likely attributable to the bis-POM prodrug design enhancing cellular uptake and target engagement.

Allergic airway disease STAT6 inhibition In vivo pharmacology

Efficacy Advantage Over PM-86I in Fungal Asthma

In a direct comparative study, mice challenged with Aspergillus niger and treated with 25 μg/kg (S)-PM-43I exhibited significantly greater and more consistent suppression of eosinophilia and other indices of allergic inflammation compared to mice receiving 250 μg/kg PM-86I [1]. Specifically, the 25 μg/kg dose of (S)-PM-43I yielded remarkably greater reduction in bronchoalveolar lavage eosinophil counts than the 10-fold higher dose of PM-86I [1]. Both compounds inhibited airway hyperresponsiveness, but the lowest dose of (S)-PM-43I (25 μg/kg) produced the most consistent inhibition across all parameters assessed [1].

Allergic lung inflammation Eosinophilia suppression Head-to-head comparison

Selectivity Profile vs. PM-74I

At a test concentration of 5 μM, (S)-PM-43I showed significant cross-reactivity only to STAT5, with slight inhibition of STAT3, and no reported inhibition of STAT1 or AKT [1]. In stark contrast, PM-74I exhibited broad cross-reactivity at 5 μM, inhibiting STAT1, STAT3, STAT5, and AKT (p85/phosphatidylinositol 3-kinase) [1]. (S)-PM-43I binds recombinant STAT6 and STAT5B with IC50 values of 1.8 μM and 3.8 μM, respectively, and has much lower affinity for STAT3 (IC50 = 29.9 μM) .

Selectivity profiling Off-target activity STAT family inhibitors

Cellular Potency vs. First-Generation Prodrug

In BEAS-2B human bronchial epithelial cells stimulated with IL-4, (S)-PM-43I (as part of the PM-43I, PM-63I, PM-74I, PM-80I, PM-81I, PM-86I series) exhibited EC50 values of 100–500 nM for inhibition of STAT6 phosphorylation, with complete inhibition achieved at 1–2 μM [1]. By comparison, an earlier peptidomimetic bis-POM prodrug targeting the STAT6 SH2 domain (compound 1) required 1–10 μM to inhibit pSTAT6 phosphorylation in the same cell line [2]. The 10- to 100-fold improvement in cellular EC50 reflects iterative optimization of the phosphotyrosine surrogate and C-terminal aryl amide moieties.

Cellular potency EC50 comparison Peptidomimetic optimization

Pharmacokinetics and Prodrug Activation

Following intranasal administration of 250 μg/kg (S)-PM-43I in mice, the bis-POM prodrug species was undetectable beyond 5 minutes in lung tissue, demonstrating rapid in vivo removal of at least one phosphate-protecting group [1]. The mono-POM intermediate was the most abundant species at time zero but was fully converted or cleared within 30 minutes [1]. Critically, the bioactive non-POM (fully deprotected) drug remained detectable in lung tissue beyond 24 hours and was not fully cleared until 48 hours post-administration [1]. The compound was primarily eliminated via renal excretion, with non-POM species identified as the predominant urinary metabolite [1].

Pharmacokinetics Prodrug activation Bis-POM metabolism

(S)-PM-43I Research Applications


Murine Allergic Asthma Models

In vivo efficacy established in C57BL/6 mice challenged with Aspergillus niger, demonstrating suppression of airway hyperresponsiveness, eosinophil recruitment, and IL-4-secreting cell numbers at doses as low as 25 μg/kg intranasally [1]. The ED50 of 0.25 μg/kg for reversal of preexisting disease confirms applicability in both prophylactic and therapeutic dosing regimens [1].

STAT5/6 Signaling in Human Bronchial Epithelial Cells

Cellular EC50 values of 100–500 nM for pSTAT6 inhibition in BEAS-2B cells enable interrogation of IL-4/IL-13-JAK-STAT6 axis without confounding cytotoxicity (IC50 = 8–10 μM) [1]. The selectivity window over STAT3 (IC50 = 29.9 μM) permits experiments requiring discrimination between STAT6 and STAT3-mediated transcriptional programs .

STAT5 vs. STAT6 in Allergic Inflammation

Binds recombinant STAT6 (IC50 = 1.8 μM) and STAT5B (IC50 = 3.8 μM) with ~2-fold preference for STAT6, while sparing STAT3 (IC50 = 29.9 μM) and AKT at concentrations up to 5 μM [1]. This profile supports studies requiring simultaneous inhibition of both STAT5 and STAT6—relevant to IL-13-driven allergic lung disease—without the broad off-target activity observed with PM-74I [1].

Chronic Dosing with Extended Target Engagement

Pharmacokinetic analysis confirms lung tissue residence of bioactive drug >24 hours following single intranasal dose, supporting once-daily dosing protocols [1]. Renal elimination of the non-POM species and absence of long-term toxicity in mice indicate suitability for chronic administration studies of 2 weeks or longer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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